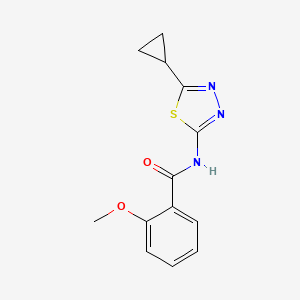![molecular formula C16H18N2O3 B5163529 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione, also known as AZD, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. AZD belongs to the class of indole-2,3-dione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer progression and inflammation. 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione has been shown to inhibit the activity of several key enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). Additionally, 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione has been shown to induce the expression of several tumor suppressor genes, including p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione is its potent anticancer activity, which makes it a valuable tool for cancer research. Additionally, 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione is relatively easy to synthesize and has a high purity, which makes it a suitable candidate for in vitro and in vivo experiments. However, one of the main limitations of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione. One area of research could focus on improving the solubility of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione, which would increase its bioavailability and make it a more effective therapeutic agent. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione, which would provide valuable insights into its potential therapeutic applications. Finally, studies could be conducted to investigate the synergistic effects of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione in combination with other anticancer agents, which could lead to the development of more effective cancer therapies.
合成方法
The synthesis of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione involves the reaction of 1-azepanone with 2-(1H-indol-3-yl)acetic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane. The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-9-5-1-2-6-10-17)11-18-13-8-4-3-7-12(13)15(20)16(18)21/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRXCVQESALNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)

![1-(1-hydroxyethyl)-17-[2-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163472.png)
![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)


![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)